

Solubility and Stability of 2-Oxazolemethanol: A Comprehensive Guide to Characterization and Analysis

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Compound of Interest

Compound Name: **2-Oxazolemethanol**

Cat. No.: **B157027**

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Abstract

2-Oxazolemethanol is a heterocyclic compound featuring an oxazole ring, a structure of significant interest in medicinal chemistry and materials science.^{[1][2]} The utility of this molecule in any application, particularly in drug development, is fundamentally governed by its physicochemical properties, most critically its solubility in various solvent systems and its chemical stability under diverse environmental conditions. This technical guide provides a comprehensive framework for characterizing the solubility and stability of **2-Oxazolemethanol**. It moves beyond a simple recitation of data to explain the causality behind experimental design, offering field-proven insights and detailed, self-validating protocols. This document is intended to serve as a practical resource for researchers, enabling them to generate reliable data, anticipate challenges, and make informed decisions in their development programs.

Introduction: The Foundational Importance of Solubility and Stability

The oxazole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide range of biological activities.^{[3][4]} **2-Oxazolemethanol** (CAS: 130551-92-7), with its reactive hydroxyl group, serves as a versatile building block for more complex molecules.^[5] However, before it can be effectively utilized, a thorough understanding of its solubility and stability is paramount.

- Solubility dictates the bioavailability of a potential drug candidate, influences the choice of solvents for synthesis and purification, and is a key factor in formulation development.[6] Poor solubility can lead to erratic results in biological assays and hinder the transition from discovery to development.[7]
- Stability defines the shelf-life of a compound and its suitability for manufacturing, storage, and administration.[8] Degradation can lead to a loss of potency and the formation of potentially toxic impurities, compromising both efficacy and safety.[9]

This guide provides the theoretical grounding and detailed experimental workflows necessary to fully characterize these two critical attributes for **2-Oxazolemethanol**.

Physicochemical Profile of 2-Oxazolemethanol

A foundational understanding of the molecule's intrinsic properties is essential for predicting its behavior.

- Structure: C₄H₅NO₂
- Molecular Weight: 99.09 g/mol
- Key Features:
 - A five-membered aromatic oxazole ring, which is electron-rich and can participate in various reactions.[10][11]
 - A primary alcohol (-CH₂OH) group at the 2-position, which introduces polarity and a site for hydrogen bonding.
- Predicted pKa: 13.12 (for the hydroxyl proton), indicating it is a very weak acid.[12]

The presence of both a heterocyclic aromatic system and a polar hydroxyl group suggests that **2-Oxazolemethanol** will exhibit a nuanced solubility profile, with some solubility in both polar and non-polar solvents.

Part I: Solubility Profiling

Solubility is not an absolute value but is dependent on the interplay between the solute (**2-Oxazolemethanol**) and the solvent. We will explore both the theoretical prediction and the definitive experimental determination of this property.

Theoretical Considerations and Solvent Selection

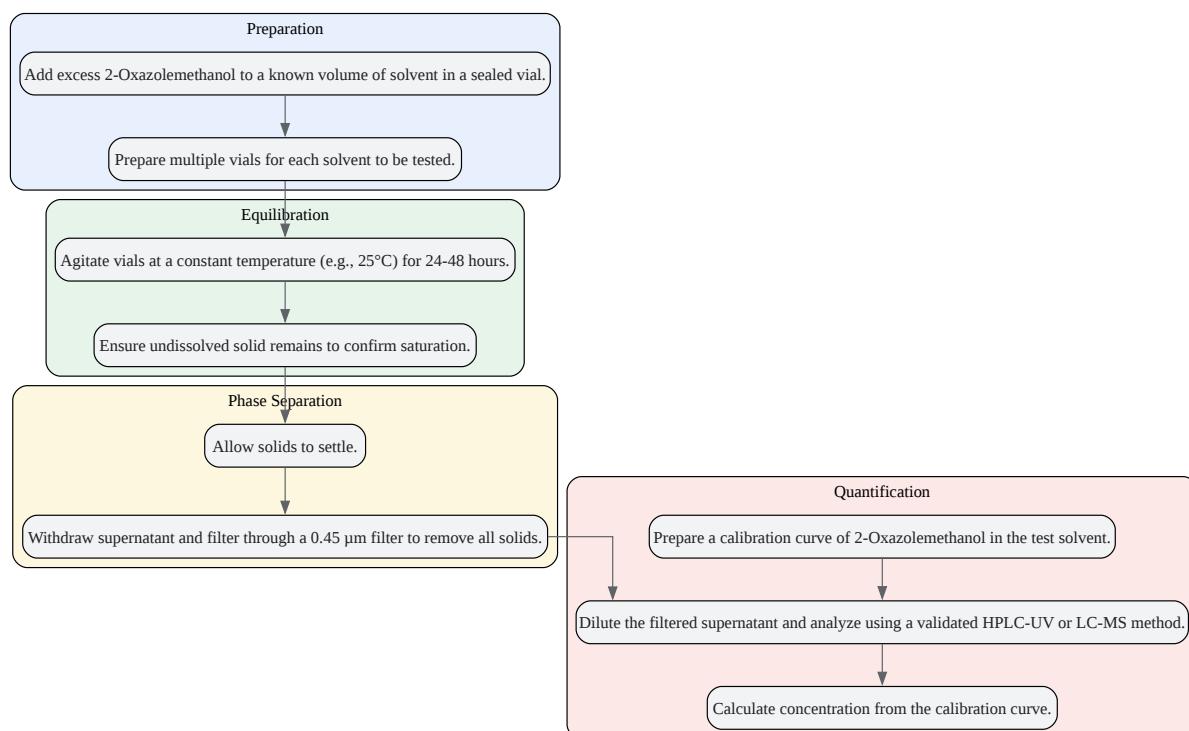
The principle of "like dissolves like" is the guiding tenet. The polar hydroxyl group of **2-Oxazolemethanol** will favor interactions with polar solvents (e.g., water, ethanol, methanol) through hydrogen bonding. The oxazole ring, while containing heteroatoms, has aromatic character and can interact with a range of organic solvents.

Solvent selection for analysis should span a range of polarities:

- Polar Protic: Water, Methanol, Ethanol
- Polar Aprotic: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)
- Non-Polar: Toluene, Hexane, Dichloromethane (DCM)
- Biologically Relevant Buffers: Phosphate-Buffered Saline (PBS) at various pH values (e.g., pH 5.0, 7.4).

Experimental Determination: The Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.^[13] It is reliable, well-understood, and directly measures the saturation point of a solution.^[7]

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Caption: Workflow for the Shake-Flask Solubility Assay.

- Preparation: To a series of glass vials, add a known volume (e.g., 2 mL) of the selected solvent. Add an excess amount of **2-Oxazolemethanol** (e.g., 10-20 mg), ensuring that a significant amount of solid will remain undissolved. Seal the vials tightly.
- Equilibration: Place the vials in an orbital shaker or rotator set to a constant temperature (typically 25°C for room temperature solubility). Agitate the samples for a sufficient duration (24 to 48 hours) to ensure equilibrium has been reached.^[7] The presence of undissolved solid at the end of this period is essential.^[13]
- Phase Separation: Remove the vials and allow them to stand undisturbed for a short period to let the solid material sediment. Carefully withdraw an aliquot of the supernatant using a pipette. Filter the aliquot through a solvent-compatible syringe filter (e.g., PTFE, 0.45 µm) to remove any remaining microscopic particles.
- Quantification: Prepare a stock solution of **2-Oxazolemethanol** of known concentration in the test solvent. Create a series of calibration standards by serial dilution. Analyze the standards and the filtered sample supernatant by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- Calculation: Determine the concentration of **2-Oxazolemethanol** in the supernatant by comparing its response to the calibration curve. This concentration represents the thermodynamic solubility.

Data Presentation and Interpretation

Solubility data should be presented clearly in a tabular format. The results allow for classification according to established standards (e.g., USP solubility criteria).

Table 1: Illustrative Solubility Profile of **2-Oxazolemethanol** at 25°C

Solvent	Polarity Index	Dielectric Constant	Solubility (mg/mL)	Solubility (M)	USP Classification
Water	9.0	80.1	86.0	0.87	Soluble
Methanol	6.6	32.7	> 200	> 2.02	Very Soluble
Ethanol	5.2	24.6	> 200	> 2.02	Very Soluble
Acetonitrile	6.2	37.5	150.0	1.51	Freely Soluble
DMSO	7.2	47.0	> 200	> 2.02	Very Soluble
Dichloromethane	3.4	9.1	45.0	0.45	Soluble
Toluene	2.4	2.4	5.0	0.05	Sparingly Soluble
Hexane	0.0	1.9	< 0.1	< 0.001	Practically Insoluble
PBS (pH 7.4)	-	~80	85.0	0.86	Soluble

Note: Data in this table is illustrative and should be determined experimentally. Solvent property data sourced from publicly available tables.[\[14\]](#)[\[15\]](#)

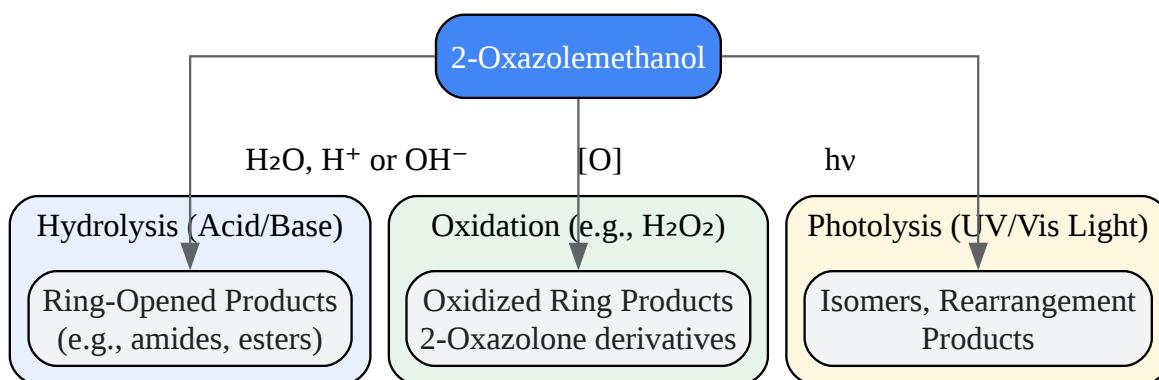
Part II: Stability Assessment

A comprehensive stability assessment involves subjecting the molecule to a range of exaggerated conditions to identify potential degradation pathways and establish its intrinsic stability.[\[9\]](#) This process, known as forced degradation or stress testing, is a regulatory requirement and a critical part of drug development.[\[16\]](#)

Potential Degradation Pathways of the Oxazole Ring

The oxazole ring, while aromatic, has inherent liabilities:

- Hydrolytic Cleavage: The N-O bond is susceptible to cleavage, particularly under basic conditions, which can lead to ring-opening.[17][18]
- Oxidative Degradation: The electron-rich ring can be oxidized, potentially at the C4 or C5 positions, leading to ring cleavage.[10][19] Some oxazoles can be oxidized by enzymes like aldehyde oxidase.[20]
- Photodegradation: Aromatic heterocyclic systems can be sensitive to UV light, which can induce photochemical rearrangements or degradation.[10][18]

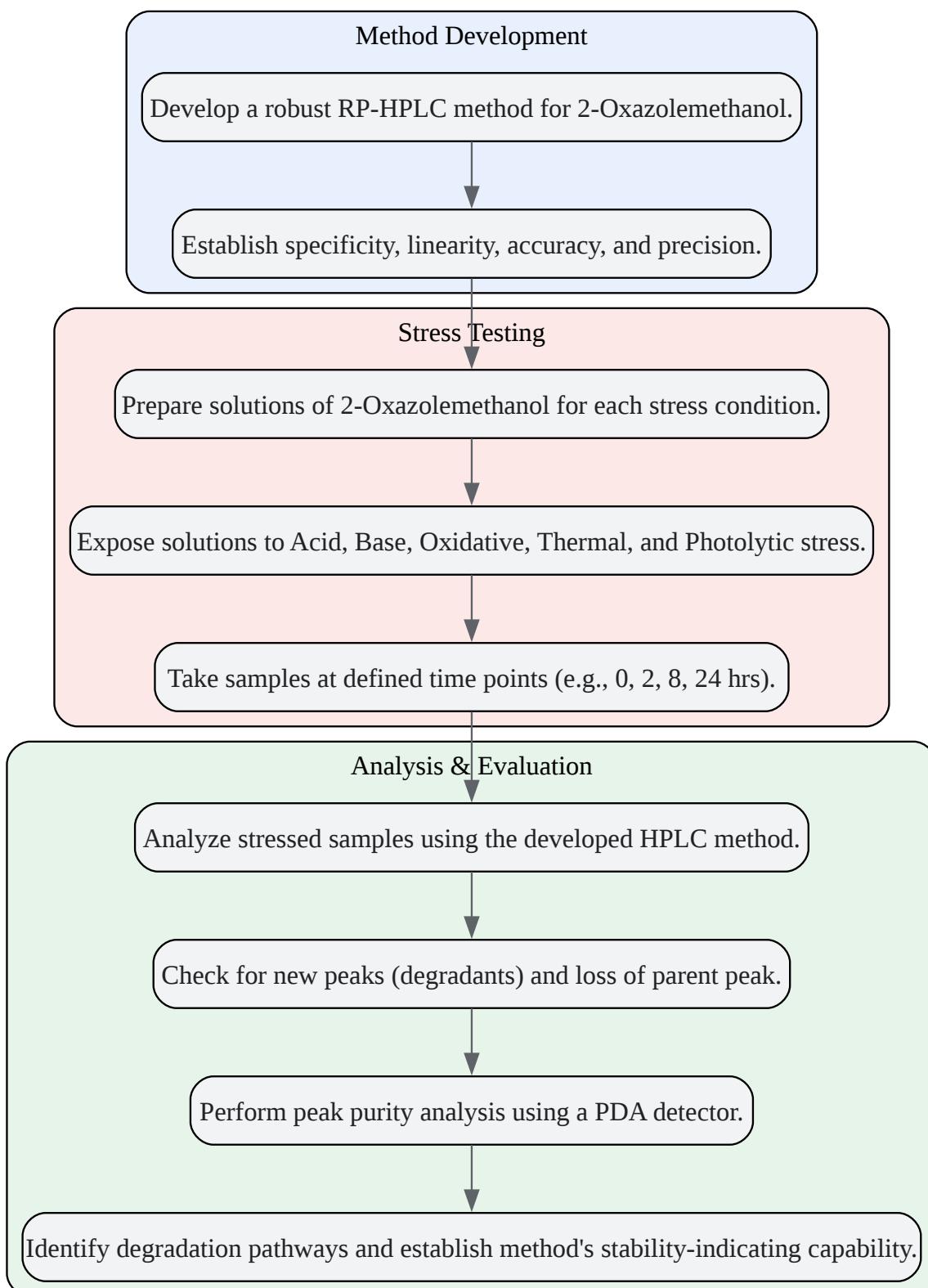


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Caption: Potential Degradation Pathways for **2-Oxazolemethanol**.

Designing a Forced Degradation Study

The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being subsequently degraded themselves. A stability-indicating analytical method is essential to monitor this process.[21]

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Caption: Workflow for a Forced Degradation Study.

- Method Development: Develop a reverse-phase HPLC (RP-HPLC) method capable of retaining and resolving **2-Oxazolemethanol**. A C18 column with a mobile phase of acetonitrile and water/buffer is a common starting point.[22] Use a photodiode array (PDA) detector to assess peak purity.
- Sample Preparation: Prepare solutions of **2-Oxazolemethanol** (e.g., at 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
- Stress Conditions:
 - Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60-80°C.
 - Base Hydrolysis: Add 1N NaOH to the sample solution and keep at room temperature.[17] (Base-catalyzed degradation is often rapid).
 - Oxidative Degradation: Add 3-6% H₂O₂ to the sample solution and keep at room temperature.
 - Thermal Degradation: Store the sample solution (and solid material separately) in an oven at an elevated temperature (e.g., 80°C).[23]
 - Photolytic Degradation: Expose the sample solution to a light source compliant with ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²).[9]
- Time Points and Analysis: Withdraw aliquots from each stress condition at various time points (e.g., 0, 4, 8, 24, 48 hours). Neutralize the acid and base samples before injection. Analyze all samples by the developed stability-indicating HPLC method.
- Data Evaluation:
 - Mass Balance: Calculate the percentage of the parent compound remaining. The sum of the parent compound and all degradation products should ideally be close to 100%.
 - Peak Purity: Use the PDA detector to confirm that the parent peak is spectrally pure in the presence of its degradants, thus proving the method is "stability-indicating".
 - Identify Liabilities: Determine which conditions cause significant degradation.

Table 2: Illustrative Forced Degradation Results for **2-Oxazolemethanol**

Stress Condition	Time (hrs)	% Assay of Parent	Major Degradant RRTs	Observations
1N HCl, 80°C	24	98.5	-	Stable to acidic hydrolysis
1N NaOH, 25°C	8	45.2	0.75, 0.81	Significant degradation, likely ring-opening
6% H ₂ O ₂ , 25°C	24	89.1	1.15	Moderate degradation
Heat (80°C, solution)	48	99.1	-	Thermally stable in solution
Photolytic (ICH)	-	92.3	0.92	Minor degradation observed

Note: Data in this table is illustrative. RRT = Relative Retention Time.

Conclusion

The successful application of **2-Oxazolemethanol** in any scientific endeavor requires a robust and quantitative understanding of its solubility and stability. This guide has provided the necessary theoretical framework and detailed, actionable protocols for this characterization. By employing the shake-flask method, researchers can obtain definitive thermodynamic solubility data across a range of relevant solvents. Furthermore, a systematic forced degradation study, coupled with a validated stability-indicating HPLC method, will reveal the intrinsic stability of the molecule and its potential degradation pathways. The insights gained from these studies are not merely academic; they are essential for guiding synthesis, purification, formulation, and ensuring the overall quality, safety, and efficacy of any resulting product.

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